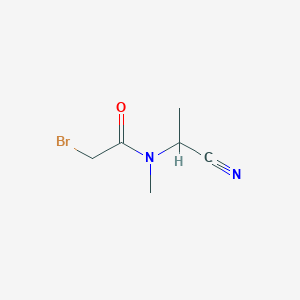
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide is an organic compound that contains bromine, nitrogen, and cyano groups
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with bromine and a cyanoethylating agent. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(1-cyanoethyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and cyano groups play a crucial role in binding to active sites and inhibiting enzymatic activity. The pathways involved may include the disruption of normal cellular processes and the induction of specific biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-(1-cyanoethyl)-N-methylacetamide can be compared with other similar compounds such as:
2-Bromo-N-(1-cyanoethyl)-N-methylpyridine-3-carboxamide: This compound has a similar structure but includes a pyridine ring, which may alter its chemical properties and applications.
2-Bromo-N-(1-cyanoethyl)-5-fluorobenzenesulfonamide:
Eigenschaften
CAS-Nummer |
61555-55-3 |
|---|---|
Molekularformel |
C6H9BrN2O |
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
2-bromo-N-(1-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C6H9BrN2O/c1-5(4-8)9(2)6(10)3-7/h5H,3H2,1-2H3 |
InChI-Schlüssel |
FOSULSUPZGARAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)N(C)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


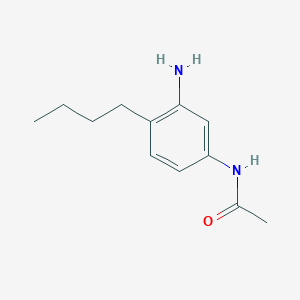
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
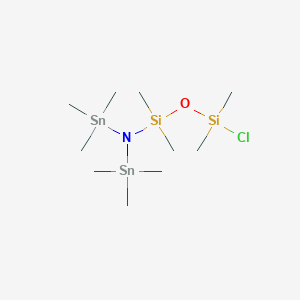
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
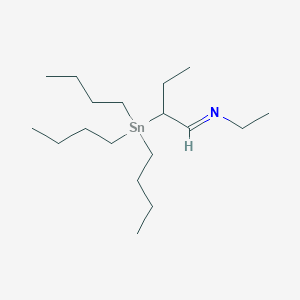

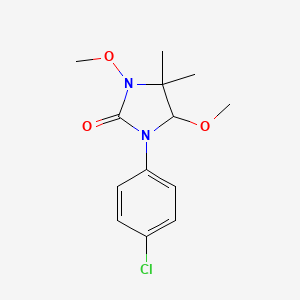

![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

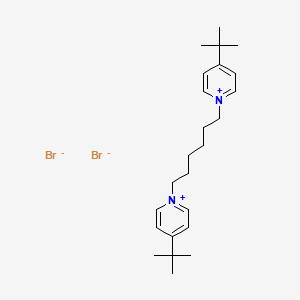
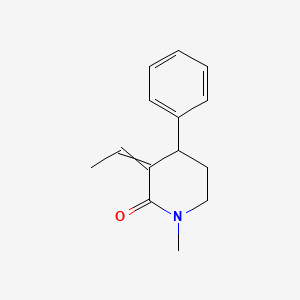
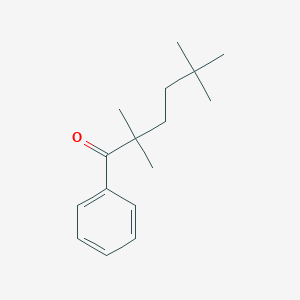
![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
